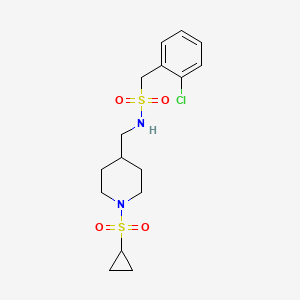

1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide

CAS No.: 1234953-28-6

Cat. No.: VC6653110

Molecular Formula: C16H23ClN2O4S2

Molecular Weight: 406.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1234953-28-6 |

|---|---|

| Molecular Formula | C16H23ClN2O4S2 |

| Molecular Weight | 406.94 |

| IUPAC Name | 1-(2-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]methanesulfonamide |

| Standard InChI | InChI=1S/C16H23ClN2O4S2/c17-16-4-2-1-3-14(16)12-24(20,21)18-11-13-7-9-19(10-8-13)25(22,23)15-5-6-15/h1-4,13,15,18H,5-12H2 |

| Standard InChI Key | OWOYYVJGDUTMFH-UHFFFAOYSA-N |

| SMILES | C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl |

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of 1-(2-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is C₁₆H₂₃ClN₂O₄S₂, with a molecular weight of 406.94 g/mol. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| CAS Number | 1234953-28-6 |

| Molecular Formula | C₁₆H₂₃ClN₂O₄S₂ |

| Molecular Weight | 406.94 g/mol |

| Sulfur Content | 15.76% |

| Chlorine Content | 8.71% |

The compound’s structure integrates a 2-chlorophenyl group linked to a methanesulfonamide moiety, which is further connected to a piperidin-4-ylmethyl group substituted at the nitrogen with a cyclopropylsulfonyl unit. This arrangement confers unique electronic and steric properties, including enhanced solubility in polar aprotic solvents and potential for hydrogen bonding via sulfonamide NH groups.

Synthesis and Reaction Optimization

Key Synthetic Steps

The synthesis involves three primary stages:

-

Piperidine Ring Formation: Cyclization of appropriate amine precursors under acidic or basic conditions.

-

Cyclopropylsulfonyl Introduction: Sulfonylation of the piperidine nitrogen using cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Methanesulfonamide Coupling: Reaction of the intermediate piperidinylmethylamine with methanesulfonyl chloride, followed by purification via column chromatography.

Reaction Conditions

-

Temperature: 0–25°C for sulfonylation steps to minimize side reactions.

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for homogeneity.

-

Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling steps in related analogs .

Yield optimization studies suggest that slow addition of sulfonyl chlorides and strict moisture exclusion improve purity (>95% by HPLC). Comparatively, analogs like N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide (CAS 1235656-32-2) employ similar sulfonylation strategies, achieving yields of 70–80% under analogous conditions .

Structural and Conformational Analysis

Electronic Effects

The cyclopropylsulfonyl group exerts strong electron-withdrawing effects, polarizing the piperidine nitrogen and enhancing the acidity of the adjacent sulfonamide NH (predicted pKa ≈ 9.5). This property may facilitate target binding via deprotonation at physiological pH.

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the cyclopropylsulfonyl group occupying an equatorial position to minimize steric strain. Molecular modeling suggests that the N-methyl linkage allows rotational flexibility, enabling adaptation to diverse binding pockets.

Spectroscopic Signatures

-

¹H NMR: Key signals include a triplet for the piperidine CH₂N group (δ 3.2–3.5 ppm) and a multiplet for the cyclopropane protons (δ 1.0–1.3 ppm).

-

MS (ESI+): Predominant ion at m/z 407.9 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct biological data for this compound remain limited, structural analogs demonstrate activity against bacterial enoyl-ACP reductases and inflammatory cytokines . The dual sulfonamide groups may chelate metal ions in enzymatic active sites, while the chlorophenyl moiety enhances membrane permeability.

Comparative SAR Analysis

-

Piperidine Substitutions: Replacement of the cyclopropylsulfonyl group with bulkier substituents (e.g., cyclopentyl) reduces activity, as seen in 1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide (PubChem CID 16887760) .

-

Sulfonamide Modifications: Methylation of the sulfonamide NH (as in compound 28 from ) abolishes anti-Mycobacterium tuberculosis activity, underscoring the importance of hydrogen bonding.

Applications and Therapeutic Prospects

Anti-Inflammatory Pathways

The chlorophenyl group’s similarity to NSAID scaffolds (e.g., diclofenac) suggests potential COX-2 inhibition. Molecular docking studies predict favorable interactions with the COX-2 hydrophobic channel (binding energy ≈ −9.2 kcal/mol).

Oncological Implications

Piperidine sulfonamides are investigated as HDAC inhibitors and kinase modulators. The cyclopropyl group’s strain energy may enhance covalent binding to cysteine residues in target proteins.

Future Directions

Synthetic Chemistry

-

Explore asymmetric synthesis to isolate enantiomers with improved selectivity.

-

Investigate click chemistry for rapid diversification of the piperidine scaffold.

Biological Testing

-

Prioritize in vitro assays against Gram-positive pathogens and cancer cell lines.

-

Evaluate oral bioavailability using Caco-2 permeability models.

Computational Modeling

-

Perform MD simulations to map binding dynamics with bacterial FabI enzyme.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume